
1,2-Oxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxaborolane is a heterocyclic compound containing both oxygen and boron atoms within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Oxaborolane can be synthesized through several methods. One common approach involves the reaction of di-n-butylboric acid with allyl alcohol in the presence of tri-n-butylboron. This reaction occurs at elevated temperatures (150-160°C) and results in the formation of 2-n-butyl-1,2-oxaborolane . Another method involves the transalkylation of tri-n-butylboron with allyl di-n-butylborate, leading to the formation of 2-n-butyl-1,2-oxaborolane and tri-n-butylboron .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert this compound to its corresponding borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borane derivatives.
Substitution: Substituted oxaborolanes with different functional groups.
Applications De Recherche Scientifique
1,2-Oxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: this compound is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-oxaborolane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with diols and other molecules containing hydroxyl groups. This property is exploited in applications such as drug delivery, where this compound can bind to specific targets and release therapeutic agents in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Azaborolidine: Similar to 1,2-oxaborolane but contains a nitrogen atom instead of oxygen.
Boronic Acids: Compounds containing a boron atom bonded to two hydroxyl groups.
Boranes: Compounds containing boron and hydrogen atoms.
Uniqueness
This compound is unique due to its five-membered ring structure containing both oxygen and boron atoms. This combination imparts distinct chemical properties, making it valuable in various applications that other boron-containing compounds may not be suitable for .
Propriétés
Formule moléculaire |
C3H6BO |
|---|---|
Poids moléculaire |
68.89 g/mol |
InChI |
InChI=1S/C3H6BO/c1-2-4-5-3-1/h1-3H2 |
Clé InChI |
MFFKYZPRTPCPQN-UHFFFAOYSA-N |
SMILES canonique |
[B]1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


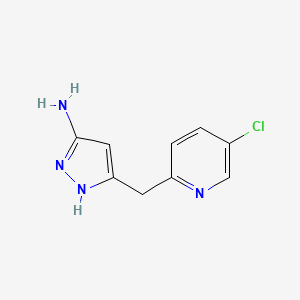
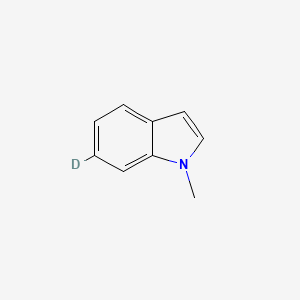
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)
![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
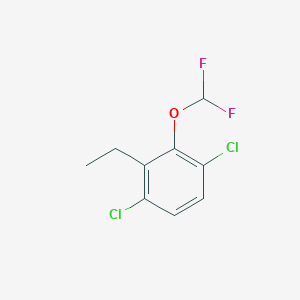

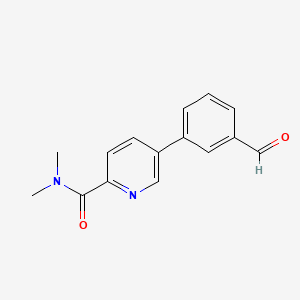
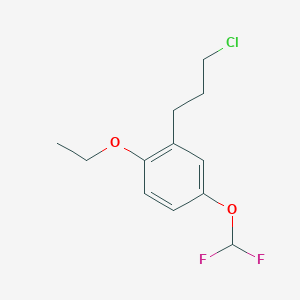
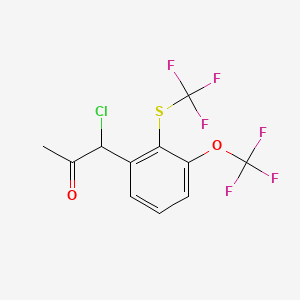
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)

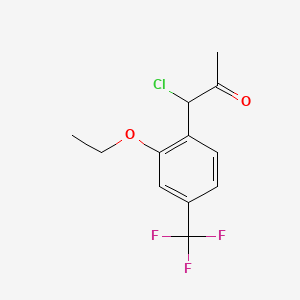
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
